molecular formula C19H17N3O2 B11145178 N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide

N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11145178
M. Wt: 319.4 g/mol
InChI Key: DQMXEOSRMWBLIV-UHFFFAOYSA-N
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Description

N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction conditions usually involve refluxing the mixture to achieve good yields.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-1H-indol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit tubulin polymerization, induce cell apoptosis, and modulate signaling pathways involved in cell growth and survival .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H17N3O2/c1-24-16-3-5-18-14(11-16)7-9-22(18)12-19(23)21-15-2-4-17-13(10-15)6-8-20-17/h2-11,20H,12H2,1H3,(H,21,23)

InChI Key

DQMXEOSRMWBLIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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